Electronic Impact of 2-Fluoro Substitution on Sulfonyl Chloride Reactivity
The presence of a fluorine atom ortho to the sulfonyl chloride group significantly increases its electrophilicity compared to non-fluorinated analogs. A study on the solvolysis of benzenesulfonyl chlorides demonstrates that even a para-fluoro substituent increases the reaction rate constant (k) by a factor of 2.2 relative to the unsubstituted compound (k = 3.24 x 10⁻⁵ s⁻¹ for p-F vs. 1.48 x 10⁻⁵ s⁻¹ for H) [1]. This effect is expected to be amplified in 3,6-dichloro-2-fluorobenzenesulfonyl chloride due to the ortho-positioning of the fluorine, which exerts a stronger inductive electron-withdrawing effect, thereby increasing reaction rates with nucleophiles compared to non-fluorinated or differently substituted analogs [2].
| Evidence Dimension | Solvolytic Reactivity (Rate Constant, k) |
|---|---|
| Target Compound Data | Expected to be higher than p-F analog due to ortho-F effect; quantitative value not directly reported. |
| Comparator Or Baseline | Benzenesulfonyl chloride (k = 1.48 x 10⁻⁵ s⁻¹); 4-Fluorobenzenesulfonyl chloride (k = 3.24 x 10⁻⁵ s⁻¹) |
| Quantified Difference | 2.2x rate enhancement for para-F over H; ortho-F effect is expected to be greater |
| Conditions | Solvolysis in 90% aqueous ethanol at 25.0°C |
Why This Matters
This enhanced reactivity translates to potentially shorter reaction times, lower required temperatures, or the ability to react with weaker nucleophiles, a key consideration for optimizing synthesis routes.
- [1] Ball, Z. T., & Shtelman, A. (2018). Substituent effects on the formation of sulfonyl cations from sulfonyl chlorides: comparisons of solvolysis kinetic data with calculated gas phase energies. Journal of Physical Organic Chemistry, 31(3), e3785. View Source
- [2] Exner, O. (1978). A Critical Compilation of Substituent Constants. In: Correlation Analysis in Chemistry. Springer, Boston, MA, pp. 439-540. View Source
